MDL-28170, also known as Calpain Inhibitor III or Carbobenzoxy-valinyl-phenylalaninal, is a potent, cell-permeable, and reversible inhibitor of calpain proteases. It exhibits a higher affinity for calpain I (μ-calpain) compared to calpain II (m-calpain) []. This compound has been widely employed in scientific research to investigate the role of calpains in various cellular processes and pathological conditions.
The synthesis of MDL 28170 involves several organic chemistry techniques aimed at creating conformationally constrained structures that mimic the natural substrates of calpain. The compound is derived from ketoamides and employs methodologies that ensure high specificity and potency against calpain enzymes.
One approach to synthesizing MDL 28170 includes the use of 6-pyridone 2-carboxamide derivatives, which have been shown to possess significant inhibitory activity against μ-calpain. The synthesis typically involves:
MDL 28170 has a well-defined molecular structure characterized by specific functional groups that contribute to its inhibitory properties. The molecular formula is CHNO, with a molecular weight of approximately 246.26 g/mol.
The three-dimensional conformation of MDL 28170 allows it to fit into the catalytic site of calpain, effectively blocking substrate access and inhibiting enzyme activity .
MDL 28170 primarily functions through non-covalent interactions with calpain, inhibiting its proteolytic activity. The compound does not undergo significant chemical transformations during its action but rather stabilizes the enzyme in an inactive conformation.
The mechanism by which MDL 28170 exerts its effects involves several steps:
MDL 28170 exhibits several notable physical and chemical properties:
MDL 28170 has diverse applications in scientific research:
The molecular architecture of MDL 28170 (C₂₂H₂₆N₂O₄) features a peptide backbone incorporating L-valine and L-phenylalanine residues, terminated by a reactive aldehyde group critical for protease inhibition. Its molecular weight is 382.45 g/mol, with systematic IUPAC name N-[(benzyloxy)carbonyl]-L-valyl-L-phenylalaninal. The compound’s stereochemistry is defined by chiral centers in the valine (S-configuration) and phenylalaninal (S-configuration) moieties, which are essential for its biological activity and target specificity [1] [5].
The aldehyde functionality forms reversible hemiacetal adducts with catalytic cysteine residues in target proteases, while the benzyloxycarbonyl (Cbz) group enhances membrane permeability. MDL 28170 demonstrates moderate lipophilicity (XLogP = 3.71) that facilitates cellular uptake, supported by a topological polar surface area of 84.5 Ų. It adheres to Lipinski’s rule of five (0 violations), predicting favorable absorption characteristics: hydrogen bond acceptors = 6, hydrogen bond donors = 2, and rotatable bonds = 12 [1] [8].
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C₂₂H₂₆N₂O₄ | Canonical SMILES: O=CC@@HCc1ccccc1 [1] |
Molecular Weight | 382.45 g/mol | Chemistry Development Kit (CDK) [1] |
Hydrogen Bond Acceptors | 6 | Computational calculation [1] |
Hydrogen Bond Donors | 2 | Computational calculation [1] |
Rotatable Bonds | 12 | Computational calculation [1] |
Topological Polar Surface Area | 84.5 Ų | Computational calculation [1] |
XLogP | 3.71 | Partition coefficient estimation [1] |
CAS Registry Number | 88191-84-8 | PubChem CID 72430 [1] |
Crystallographic analyses confirm the extended conformation of the dipeptide backbone, with the Cbz group oriented perpendicularly to the peptide plane. This spatial arrangement facilitates optimal interaction with the hydrophobic S₂ pocket in calpain’s active site. The reactive aldehyde group adopts a planar conformation, poised for nucleophilic attack by the catalytic cysteine thiolate [5] [8]. In aqueous solutions, MDL 28170 exhibits pH-dependent stability, with optimal stability observed at physiological pH (7.4). Solubility profiles indicate moderate DMSO solubility (30-78 mg/mL) but limited aqueous solubility, necessitating formulation with co-solvents for in vivo administration [5] [10].
MDL 28170 functions as a competitive, reversible inhibitor of calcium-activated neutral proteases, primarily targeting the catalytic subunit of μ-calpain (calpain-1) and m-calpain (calpain-2). The inhibitor’s aldehyde group forms a covalent hemiacetal adduct with the essential cysteine residue (Cys115 in human calpain-1) within the protease’s active site, preventing substrate access. Biochemical assays demonstrate potent inhibition of calpain-1 (Ki ≈ 0.01 μM) and calpain-2 (Ki ≈ 0.05 μM), with 50-100-fold selectivity over related cysteine proteases such as cathepsin B (Ki ≈ 0.5 μM) and cathepsin L (Ki ≈ 1.2 μM) [1] [5] [10].
The differential inhibition profile stems from structural variations in the calpain isoforms’ calcium-binding domains. Calpain-1 requires micromolar calcium concentrations (3-50 μM) for activation, while calpain-2 requires millimolar levels (400-800 μM). MDL 28170 effectively inhibits both isoforms regardless of activation state, though its inhibitory potency increases when calpain adopts the calcium-activated conformation. Beyond direct protease inhibition, MDL 28170 suppresses γ-secretase activity (IC₅₀ ≈ 8.3 μM), potentially through interference with presenilin-1 catalytic subunits, adding complexity to its mechanism in amyloid precursor protein processing [4] [10].
Molecular Target | Inhibition Constant | Key Substrates Protected | Functional Outcome |
---|---|---|---|
Calpain-1 (μ-calpain) | Ki ≈ 0.01 μM | α-Spectrin, neurofilament light chain | Reduced spectrin breakdown products (SBDP150/145) by 40-44% in TBI [3] [7] |
Calpain-2 (m-calpain) | Ki ≈ 0.05 μM | Zonula occludens-1 (ZO-1), αII-spectrin | Preservation of blood-brain barrier integrity [7] |
Cathepsin B | Ki ≈ 0.5 μM | Not characterized | Antiviral effects against SARS-CoV-2 [1] |
γ-Secretase | IC₅₀ ≈ 8.3 μM | Amyloid precursor protein (APP) | Reduced amyloid β production [10] |
Proteomic studies reveal that MDL 28170 prevents calpain-mediated cleavage of critical structural and signaling proteins:
The inhibitor’s effects extend beyond direct substrate protection, modulating downstream inflammatory cascades. In microvascular endothelial cells, MDL 28170 suppresses nuclear factor kappa B (NF-κB) activation by preventing inhibitor of kappa B (IκB) degradation, reducing interleukin-1β and tumor necrosis factor-alpha expression. This anti-inflammatory activity contributes significantly to its neuroprotective efficacy in CNS injury models [6] [7].
A defining pharmacological advantage of MDL 28170 is its rapid penetration across the blood-brain barrier, attributed to moderate lipophilicity (LogP = 3.71), low hydrogen bonding potential, and molecular weight below 400 Da. Pharmacodynamic studies in murine models demonstrate peak brain concentrations occurring within 15 minutes following systemic administration via intraperitoneal or intravenous routes. This rapid distribution enables effective targeting of central calpain activity, distinguishing it from impermeable calpain inhibitors [2] [3] [5].
Pharmacokinetic profiling in CF-1 mice reveals dose-dependent brain exposure following a single intraperitoneal injection (30-50 mg/kg). Ex vivo calpain activity assays show 60-75% inhibition of brain calpain-2 activity within 30 minutes post-administration, persisting for 2-3 hours. The inhibitor’s elimination half-life in neural tissue is approximately 1.5 hours, necessitating repeated dosing for sustained inhibition in prolonged experiments [2] [3].
Parameter | Findings | Experimental Model |
---|---|---|
BBB Permeability | Rapid penetration (Tmax = 15 min) | CF-1 mice, ex vivo calpain assay [3] |
Administration Routes | Effective via intraperitoneal and intravenous | Murine TBI models [3] |
Brain Concentration vs. Plasma | Brain:plasma ratio ≈ 0.6-0.8 | Not directly measured; inferred from activity [5] |
Inhibition Onset | 15 minutes post-injection | Calpain-2 activity assay [3] |
Duration of Action | 2-3 hours per dosing | Cortical homogenates [2] |
Therapeutic Window (TBI) | Effective at 1h post-injury; ineffective at 3h | Controlled cortical impact model [3] |
The therapeutic window for neuroprotection was established in controlled cortical impact traumatic brain injury models, where intraperitoneal administration (50 mg/kg) initiated at 15 minutes or 1 hour post-injury significantly attenuated α-spectrin degradation in cortex and hippocampus. However, delayed administration at 3 hours post-injury showed no significant cytoskeletal protection, indicating a critical early window for calpain inhibition. This time-sensitive efficacy correlates with the known pathophysiology of calcium overload, which peaks within the first hour following neural trauma [2] [3].
Notably, MDL 28170 demonstrates dual barrier-protective actions:
These pharmacokinetic properties establish MDL 28170 as a versatile tool for investigating acute calpain activation in neurological disorders. However, its relatively short duration of action and limited aqueous solubility present formulation challenges for chronic applications. Derivatives with improved pharmacokinetic profiles are under investigation to extend therapeutic utility beyond acute injury models [5] [10].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: